1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-11-19(12-8-17)15-25-22-6-4-3-5-21(22)24-23(25)16-26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWTWYDNUZQCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve strong nucleophiles like sodium amide (NaNH₂).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or other reduced functionalities.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl, NO2): Chloro substituents (as in compound 30) enhance anticancer potency but may elevate toxicity due to increased electrophilicity . Nitro groups (e.g., in triazole derivatives) improve antimicrobial activity but risk metabolic instability . Electron-Donating Groups (e.g., CH3, OCH3): The target compound’s 4-methylbenzyl and p-tolyloxy groups balance lipophilicity and electronic effects, favoring receptor binding while minimizing toxicity . Methoxy groups (e.g., in compound 15) enhance solubility but may reduce metabolic half-life .
Synthetic Methodologies :
- The target compound’s synthesis likely involves condensation reactions (e.g., benzene-1,2-diamine with substituted aldehydes) under reflux with catalysts like Et3N or CAN, as seen in analogs .
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed for triazole-linked derivatives, enabling modular synthesis .
Molecular Interactions :
- The p-tolyloxy group engages in hydrophobic interactions with receptor pockets, as demonstrated by docking studies of related benzimidazoles with GABA-A receptors .
- 4-Methylbenzyl at the 1-position may orient the molecule for optimal binding, akin to the 4-fluorobenzyl group in compound 30 .
Toxicity Profile :
- Chloro-substituted analogs (e.g., 30 , 67 ) show high potency but require careful toxicity evaluation. The target compound’s methyl groups likely reduce reactive metabolite formation, aligning with the low toxicity observed in compound 67 .
Biological Activity
1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative with significant potential in medicinal chemistry. Benzimidazole compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core substituted with a 4-methylbenzyl group and a p-tolyloxy methyl group. The structural formula can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole |
| Substituents | 4-methylbenzyl, p-tolyloxy methyl |
Anticancer Activity
Research has demonstrated that benzimidazole derivatives exhibit potent anticancer properties. For instance, studies on similar compounds have shown their ability to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Mechanism of Action : The compound may act as a multi-targeted kinase inhibitor, affecting various signaling pathways involved in cancer progression.
- Case Study : A study involving structurally related benzimidazole compounds reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. The presence of hydrophobic substituents in the structure often enhances the compound's ability to penetrate microbial membranes.
- Research Findings : In vitro studies have shown that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been explored in various studies. The compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Data Summary : A comparative study highlighted that certain benzimidazole derivatives exhibited significant inhibition of nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-(3-methylbenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole | Moderate anticancer activity | Lacks p-tolyloxy group |
| 1-(4-fluorobenzyl)-2-(methoxy)methyl-benzimidazole | Enhanced anticancer activity | Fluorine substitution increases potency |
| 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole | Antimicrobial activity | Hydroxyl group enhances solubility |
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound forms multiple hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects.
Q & A
Basic: What are the most efficient synthetic routes for 1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole?
Methodological Answer:
The compound can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Key steps include:
- Step 1: Preparation of 2-((prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole by reacting (1H-benzo[d]imidazol-2-yl)methanol with propargyl bromide in DMF, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
- Step 2: Reaction with 4-methylbenzyl azide under CuSO₄/Na-ascorbate catalysis in a t-BuOH/H₂O solvent system. This yields the triazole-linked benzimidazole derivative with >80% efficiency, avoiding column chromatography .
- Purification: Recrystallization or flash chromatography (e.g., 20% EtOAc/hexane) is used for final isolation .
Advanced: How do substituent variations on the benzyl and p-tolyloxy groups affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring enhance antiproliferative activity. For example, 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole showed IC₅₀ = 0.08 µM against A549 lung cancer cells .
- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability. A tert-butyl-phenoxy analog demonstrated 5-fold higher activity in antifungal assays compared to unsubstituted derivatives .
- Methoxy groups on the p-tolyloxy moiety reduce cytotoxicity in normal cells (e.g., HEK293) while retaining efficacy in cancer lines .
Experimental Design: Compare IC₅₀ values across cell lines (e.g., HeLa, A375) using MTT assays, with methotrexate as a positive control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry and substituent placement. For example, the p-tolyloxy methyl group appears as a singlet at δ 4.59 ppm (¹H NMR), and the benzimidazole NH proton resonates at δ 12.56 ppm .
- LC-MS: Validate molecular weight (e.g., [M+H]⁺ = 338.79 for a related compound) .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Advanced: How can molecular docking elucidate the mechanism of action against biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like tubulin or topoisomerase II, which are inhibited by benzimidazole derivatives .
- Docking Software: Use AutoDock Vina or Schrödinger Suite.
- Key Interactions:
- Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to confirm correlation .
Basic: What purification strategies are optimal for removing copper catalyst residues?
Methodological Answer:
- Aqueous Wash: Post-reaction, wash with EDTA solution (0.1 M) to chelate residual Cu²⁺ .
- Chromatography: Use silica gel with ethyl acetate/hexane gradients. For example, 10:1 hexane/EtOAC elutes pure product with <0.1% Cu contamination .
- Recrystallization: Ethanol/water mixtures yield crystals with >99% purity (melting point: 137–139°C for a chloro analog) .
Advanced: How to resolve contradictory data on substituent effects across different cancer cell lines?
Methodological Answer:
- Hypothesis Testing: For example, if a nitro group shows high activity in HeLa but not A375 cells:
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across biological replicates .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antiproliferative Assay: MTT or SRB assays using 72-hour exposure in A549, HeLa, and MCF-7 cells .
- Antimicrobial Testing: Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity Control: Include HEK293 normal cells to assess selectivity indices (SI > 10 is desirable) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Loading: Reduce CuSO₄ from 5 mol% to 1 mol% using microwave irradiation (30 min, 80°C), maintaining >75% yield .
- Process Monitoring: Use inline FTIR to track azide consumption and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
